molecular formula C12H10F3NO2 B13331478 Methyl 2-methyl-6-(trifluoromethyl)-1H-indole-3-carboxylate

Methyl 2-methyl-6-(trifluoromethyl)-1H-indole-3-carboxylate

Cat. No.: B13331478
M. Wt: 257.21 g/mol
InChI Key: KMUIJFOIJUWCJF-UHFFFAOYSA-N
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Description

Methyl 2-methyl-6-(trifluoromethyl)-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methyl-6-(trifluoromethyl)-1H-indole-3-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or alkanes.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, or halides.

Major Products:

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methyl-6-(trifluoromethyl)-1H-indole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals, dyes, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-6-(trifluoromethyl)-1H-indole-3-carboxylate depends on its specific application:

    Biological Activity: The compound may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways.

    Pharmacological Effects: The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

    Methyl 2-methyl-1H-indole-3-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate: Similar structure but without the additional methyl group, affecting its reactivity and stability.

Uniqueness: Methyl 2-methyl-6-(trifluoromethyl)-1H-indole-3-carboxylate is unique due to the presence of both the trifluoromethyl and methyl groups, which confer distinct chemical stability, reactivity, and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H10F3NO2

Molecular Weight

257.21 g/mol

IUPAC Name

methyl 2-methyl-6-(trifluoromethyl)-1H-indole-3-carboxylate

InChI

InChI=1S/C12H10F3NO2/c1-6-10(11(17)18-2)8-4-3-7(12(13,14)15)5-9(8)16-6/h3-5,16H,1-2H3

InChI Key

KMUIJFOIJUWCJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=C(C=C2)C(F)(F)F)C(=O)OC

Origin of Product

United States

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